molecular formula C20H12F6N2O3 B2982445 N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide CAS No. 477859-93-1

N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No. B2982445
CAS RN: 477859-93-1
M. Wt: 442.317
InChI Key: XQNXJKICRKIGRC-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a useful research compound. Its molecular formula is C20H12F6N2O3 and its molecular weight is 442.317. The purity is usually 95%.
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Scientific Research Applications

Catalyst Development

The compound contains a motif of N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which has been used extensively in the development of H-bond organocatalysts . This motif is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states using explicit double hydrogen bonding .

Organic Transformations

The 3,5-bis(trifluoromethyl)phenyl motif of the compound is used ubiquitously in H-bond catalysts, promoting various organic transformations . This makes the compound potentially useful in a wide range of organic synthesis processes.

Fragment-Based Covalent Ligand Discovery

The compound can be used as a “scout” fragment in fragment-based covalent ligand discovery . This involves the use of the compound to identify potential ligands that can bind to a target protein, aiding in the development of new drugs or therapeutic agents.

Development of Electrophilic PROTAC Molecules

The compound can be incorporated into bifunctional tools such as electrophilic PROTAC (Proteolysis-Targeting Chimeras) molecules . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation, providing a novel approach to targeted therapy.

E3 Ligase Discovery

The compound has been used in the Cravatt Lab for E3 ligase discovery . E3 ligases are enzymes that play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation in cells. Identifying new E3 ligases can contribute to our understanding of cellular processes and the development of new therapeutic strategies.

Development of H-Bond Organocatalysts

The compound has played a significant role in the development of H-bond organocatalysts . These catalysts are used in various chemical reactions, including those involved in the synthesis of complex organic molecules.

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F6N2O3/c21-19(22,23)10-6-11(20(24,25)26)8-12(7-10)27-17(30)14-16(29)13-3-1-2-9-4-5-28(15(9)13)18(14)31/h1-3,6-8,29H,4-5H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNXJKICRKIGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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